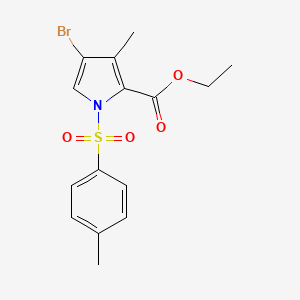
Ethyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the third position, and a tosyl group at the first position of the pyrrole ring The ethyl ester group is attached to the second position of the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Methylation: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.
Tosylation: The tosyl group is introduced by reacting the pyrrole with tosyl chloride in the presence of a base such as pyridine.
Esterification: The ethyl ester group is formed by esterifying the carboxylic acid derivative of the pyrrole with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium azide (NaN₃) or thiourea in polar solvents.
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dehalogenated pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives.
Ester Hydrolysis: Carboxylic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological processes involving pyrrole derivatives.
Material Science: The compound may be used in the synthesis of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of ethyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and tosyl groups can enhance the compound’s ability to interact with biological targets through halogen bonding and hydrophobic interactions. The ester group can facilitate cellular uptake and improve the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate: Lacks the tosyl group, which may affect its reactivity and biological activity.
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its solubility and reactivity.
4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative, which may have different chemical and biological properties.
Uniqueness: this compound is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the tosyl group can enhance its stability and facilitate further functionalization, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C15H16BrNO4S |
|---|---|
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
ethyl 4-bromo-3-methyl-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H16BrNO4S/c1-4-21-15(18)14-11(3)13(16)9-17(14)22(19,20)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
WHXHMQVAOXGMPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CN1S(=O)(=O)C2=CC=C(C=C2)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















